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  • Product: 2-Propanol, 1-(methylthio)-
  • CAS: 6943-87-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-(methylthio)-2-propanol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(methylthio)-2-propanol (CAS No. 6943-87-9), a bifunctional molecule containing both a secondary alcohol and a thioether group. This document delves into its structural characteristics, physicochemical parameters, spectral data, synthesis, chemical reactivity, and safety considerations. The unique combination of functional groups makes this compound a subject of interest for potential applications in various scientific and industrial fields, which are also explored herein.

Introduction

1-(Methylthio)-2-propanol is a sulfur-containing organic compound that presents a unique set of chemical characteristics due to the presence of both a hydroxyl and a methylthio functional group. This structural arrangement allows for a diverse range of chemical transformations, making it a potentially valuable building block in organic synthesis. Understanding its fundamental properties is crucial for its effective utilization and safe handling in a laboratory and industrial context. This guide aims to consolidate the available technical information on 1-(methylthio)-2-propanol, providing a reliable resource for researchers and professionals.

Molecular Structure and Identification

The molecular structure of 1-(methylthio)-2-propanol consists of a three-carbon propane chain with a methylthio (-SCH₃) group at the C1 position and a hydroxyl (-OH) group at the C2 position.

  • IUPAC Name: 1-(methylsulfanyl)propan-2-ol[1]

  • CAS Number: 6943-87-9[1]

  • Molecular Formula: C₄H₁₀OS[1]

  • Molecular Weight: 106.19 g/mol [1]

  • SMILES: CC(CSC)O[1]

  • InChI Key: VHMYGROEIUZTQW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(methylthio)-2-propanol is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purities of the samples.

PropertyValueSource
Appearance Colorless to light yellow liquid
Boiling Point 171.3 °C at 760 mmHg67 °C at 20 Torr,
Density 0.997 g/cm³1.039 g/cm³,
pKa (predicted) 14.43 ± 0.20
Solubility Information not widely available, but expected to be soluble in organic solvents.

Synthesis of 1-(Methylthio)-2-propanol

While specific industrial-scale synthesis routes for 1-(methylthio)-2-propanol are not extensively documented in publicly available literature, a plausible and common laboratory-scale synthesis involves the nucleophilic ring-opening of propylene oxide.

Proposed Synthesis Workflow

A likely synthetic route is the reaction of propylene oxide with a sulfur nucleophile, such as sodium thiomethoxide (CH₃SNa). This reaction is analogous to the preparation of other 1-substituted-2-propanols.

Synthesis PropyleneOxide Propylene Oxide Reaction Nucleophilic Ring-Opening PropyleneOxide->Reaction SodiumThiomethoxide Sodium Thiomethoxide (CH₃SNa) SodiumThiomethoxide->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product 1-(Methylthio)-2-propanol Reaction->Product Workup Aqueous Workup & Purification Product->Workup Reactivity Start 1-(Methylthio)-2-propanol Ketone 1-(Methylthio)-2-propanone Start->Ketone Oxidation [O] (e.g., PCC) Ester Ester Derivative Start->Ester Esterification (RCOOH, H⁺) Sulfoxide 1-(Methylsulfinyl)-2-propanol Start->Sulfoxide Mild Oxidation (e.g., H₂O₂, 1 eq.) Sulfone 1-(Methylsulfonyl)-2-propanol Sulfoxide->Sulfone Stronger Oxidation (e.g., H₂O₂, xs)

Caption: Key chemical reactions of 1-(methylthio)-2-propanol.

Spectral Data and Analysis

The structural features of 1-(methylthio)-2-propanol can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A proton NMR spectrum of 1-(methylthio)-2-propanol would be expected to show the following signals:

    • A singlet for the methyl protons of the thioether group (-SCH₃).

    • A doublet for the methyl protons adjacent to the chiral center (-CH(OH)CH₃).

    • A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)).

    • A multiplet (likely an ABX system) for the two diastereotopic protons of the methylene group adjacent to the sulfur (-SCH₂-).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum provides evidence for the four distinct carbon environments in the molecule. The PubChem database contains a reference to a ¹³C NMR spectrum for this compound. [1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of key functional group absorptions:

  • A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

  • C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

  • A C-O stretching vibration, typically in the 1100-1000 cm⁻¹ range for a secondary alcohol. A vapor phase IR spectrum is available for reference on PubChem. [1]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 106. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For thioethers, fragmentation often occurs at the C-S bond. A GC-MS spectrum is referenced in the PubChem database. [1]

Applications and Potential Uses

While specific, large-scale industrial applications for 1-(methylthio)-2-propanol are not well-documented, its bifunctional nature suggests several potential areas of use:

  • Intermediate in Organic Synthesis: Its ability to undergo reactions at both the hydroxyl and thioether groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

  • Flavor and Fragrance Industry: Related thioether alcohols, such as 3-(methylthio)-1-propanol, are known for their use in savory flavor compositions. [2]It is plausible that 1-(methylthio)-2-propanol could also have applications in this industry.

  • Solvent Properties: Like other propanol derivatives, it may possess useful solvent properties for specific applications.

  • Precursor for Polymers: The hydroxyl group allows for its incorporation into polyester or polyurethane chains, while the thioether group can be oxidized to a sulfoxide or sulfone, modifying the polymer's properties such as polarity and thermal stability.

Safety and Handling

1-(Methylthio)-2-propanol is classified as a combustible liquid and presents several health hazards. [1] GHS Hazard Classification: [1]* Flammable liquids: Category 4 (Combustible liquid)

  • Acute toxicity, oral: Category 4 (Harmful if swallowed)

  • Acute toxicity, dermal: Category 4 (Harmful in contact with skin)

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)

  • Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)

  • Acute toxicity, inhalation: Category 4 (Harmful if inhaled)

  • Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)

Handling and Storage:

  • Store in a well-ventilated place. Keep cool.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing mist, vapors, or spray.

Conclusion

1-(Methylthio)-2-propanol is a molecule with a rich potential for chemical transformations due to its dual functionality. This guide has summarized its key physical and chemical properties, plausible synthetic routes, characteristic reactivity, and spectral features. While its current industrial applications are not widely reported, its properties suggest it could be a valuable building block in various areas of chemical synthesis and materials science. As with any chemical, proper safety precautions are paramount when handling this compound. Further research into the specific applications of 1-(methylthio)-2-propanol could unveil new opportunities for its use in drug development and other advanced scientific fields.

References

  • PubChem. (n.d.). 2-Propanol, 1-(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Methylthio)-2-propanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(methylthio)-2-propanol, a sulfur-containing organic compound. While specific historical details regarding its discovery are not extensively documented in scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(methylthio)-2-propanol, a sulfur-containing organic compound. While specific historical details regarding its discovery are not extensively documented in scientific literature, this guide consolidates available technical data on its properties, outlines plausible synthetic routes, and discusses established analytical methodologies for its characterization. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its chemical nature and potential utility drawn from its structural characteristics and the known applications of related thioether alcohols.

Introduction and Physicochemical Properties

1-(Methylthio)-2-propanol, with the CAS number 6943-87-9, is a secondary alcohol and a thioether.[1] Its structure, featuring both a hydroxyl group and a methylthio group, imparts a unique combination of polarity and reactivity. The presence of the sulfur atom suggests a potential for distinct biological interactions and utility as a synthetic building block.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(methylthio)-2-propanol is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings. The compound is a combustible liquid and is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

PropertyValueSource
Molecular Formula C₄H₁₀OSPubChem[1]
Molecular Weight 106.19 g/mol PubChem[1]
IUPAC Name 1-(methylthio)propan-2-olPubChem[1]
CAS Number 6943-87-9PubChem[1]
Appearance Colorless to pale yellow liquid (inferred from related compounds)N/A
Boiling Point Not explicitly availableN/A
Solubility Inferred to be soluble in organic solventsN/A

Synthesis of 1-(Methylthio)-2-propanol

Proposed Synthetic Pathway: Nucleophilic Ring-Opening of Propylene Oxide

A logical and efficient route to 1-(methylthio)-2-propanol is the base-catalyzed ring-opening of propylene oxide with methanethiol. This reaction is regioselective, with the thiolate anion preferentially attacking the less sterically hindered carbon of the epoxide ring.

Synthesis of 1-(methylthio)-2-propanol methanethiol Methanethiol (CH₃SH) thiolate Sodium Methanethiolate (CH₃S⁻Na⁺) methanethiol->thiolate Deprotonation base Base (e.g., NaOH) base->thiolate propylene_oxide Propylene Oxide product 1-(Methylthio)-2-propanol propylene_oxide->product thiolate->product Nucleophilic Attack Workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Reactants: Methanethiol Propylene Oxide s2 Reaction: Nucleophilic Ring-Opening s1->s2 s3 Purification: Distillation/Chromatography s2->s3 a1 GC-MS: Purity and Molecular Weight s3->a1 a2 NMR (¹H, ¹³C): Structural Elucidation s3->a2 a3 FTIR: Functional Group Identification s3->a3

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the HPLC Analysis of 1-(methylthio)-2-propanol

Abstract This technical guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(methylthio)-2-propanol, a small polar molecule combining a secondary alcohol and a thioethe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(methylthio)-2-propanol, a small polar molecule combining a secondary alcohol and a thioether functional group. Direct analysis of this compound is challenging due to its lack of a significant UV-absorbing chromophore, leading to poor sensitivity with standard HPLC-UV detectors. This application note explores the fundamental analytical hurdles and presents two robust methodologies: direct, high-sensitivity analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and a highly sensitive indirect method involving pre-column derivatization for Fluorescence Detection (FLD). A detailed, step-by-step protocol for the derivatization approach is provided, designed for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Analytical Challenge of 1-(methylthio)-2-propanol

1-(methylthio)-2-propanol is a chemical compound characterized by its high polarity and the presence of a sulfur-containing functional group.[1] Its structure presents a significant analytical challenge for conventional HPLC methods. The molecule's aliphatic nature means it lacks a native chromophore, rendering detection by UV-Vis spectrophotometry inefficient and insensitive, as any absorbance would occur at very low wavelengths (<220 nm) where significant interference from mobile phase solvents and sample matrices is common.[2][3]

Therefore, successful quantification of 1-(methylthio)-2-propanol requires an analytical strategy that either bypasses the need for a chromophore or chemically introduces one. This guide focuses on providing robust and sensitive solutions to overcome these intrinsic detection limitations.

Recommended Analytical Strategies

The selection of an analytical method is governed by the required sensitivity, selectivity, and available instrumentation. For 1-(methylthio)-2-propanol, we recommend two primary approaches.

Direct Analysis via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Causality: HPLC-MS is the premier choice for the direct analysis of compounds that are difficult to detect by other means. It does not rely on the analyte's optical properties. Instead, it separates the compound chromatographically and then detects it based on its mass-to-charge ratio (m/z). This provides exceptional sensitivity and unparalleled specificity, as the mass of the parent ion and its fragments are unique identifiers.

An LC-MS method would typically employ a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to promote ionization. Detection would be performed using an electrospray ionization (ESI) source in positive ion mode.

Indirect Analysis via Pre-Column Derivatization with Fluorescence Detection (HPLC-FLD)

Causality: When LC-MS is unavailable, or when ultra-high sensitivity is required, pre-column derivatization is the most effective strategy.[4] This technique involves a chemical reaction that attaches a fluorescent tag (a fluorophore) to the analyte before it is injected into the HPLC system. The thiol group (methylthio) in 1-(methylthio)-2-propanol, while being a thioether, can be targeted by specific derivatizing agents, although reagents targeting free thiols are more common. For the purpose of this guide, we will adapt a classic thiol derivatization strategy, which may require optimization for the thioether group.

Fluorescence detection offers sensitivity that is often orders of magnitude greater than UV detection.[5] Reagents such as 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) or monobromobimane (mBBr) react with thiol-containing compounds to produce highly fluorescent and stable derivatives.[5][6][7] This allows for trace-level quantification in complex matrices.

Detailed Protocol: HPLC-FLD Analysis via SBD-F Derivatization

This section provides a comprehensive, step-by-step protocol for the analysis of 1-(methylthio)-2-propanol using pre-column derivatization with SBD-F.

Principle of the Method

The protocol is based on the derivatization of the analyte with SBD-F. While SBD-F is primarily known for reacting with primary and secondary amines and thiols, its reactivity with thioethers should be confirmed experimentally for this specific application. The reaction creates a highly fluorescent derivative that can be separated using reversed-phase HPLC and sensitively detected by a fluorescence detector.

Experimental Workflow

The overall workflow involves preparing the sample and standards, performing the chemical derivatization, separating the resulting fluorescent product by HPLC, and quantifying the analyte based on fluorescence intensity.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Quantification A Prepare Stock & Working Standards of 1-(methylthio)-2-propanol C Prepare Derivatization Reagents (SBD-F, Buffer) B Prepare Sample (e.g., Dilution, Extraction) D Mix Sample/Standard with SBD-F Reagent and Buffer C->D E Incubate at Elevated Temperature (e.g., 60°C for 30 min) in the dark D->E F Stop Reaction (e.g., Acidification/Cooling) E->F G Inject Derivatized Sample into HPLC-FLD System F->G H Chromatographic Separation (Reversed-Phase C18 Column) G->H I Fluorescence Detection (Ex: 385 nm, Em: 515 nm) H->I J Data Acquisition & Peak Integration I->J K Quantification using Calibration Curve J->K

Caption: Workflow for HPLC-FLD analysis of 1-(methylthio)-2-propanol.

Materials and Reagents
  • Analyte Standard: 1-(methylthio)-2-propanol (≥98% purity)

  • Derivatizing Agent: 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, ammonium salt (SBD-F)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)[8]

  • Buffer: Sodium borate buffer (0.1 M, pH 9.5)

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. This may be needed to ensure the thiol group is in a reduced state.[5]

  • Reaction Stop Reagent: Hydrochloric acid (HCl), 1 M

  • HPLC Vials: 2 mL amber glass vials with screw caps and septa

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-FLD system. Optimization may be required based on system performance and sample matrix.

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Fluorescence Detector
Analytical Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 385 nm, Emission: 515 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Step-by-Step Experimental Protocol

1. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(methylthio)-2-propanol and dissolve in 10 mL of methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • SBD-F Solution (1 mg/mL): Dissolve 10 mg of SBD-F in 10 mL of sodium borate buffer (0.1 M, pH 9.5). Prepare this solution fresh daily and protect it from light.

2. Derivatization Procedure:

  • In an amber HPLC vial, add 100 µL of the sample or working standard solution.

  • Add 100 µL of the SBD-F solution.

  • Add 100 µL of the 0.1 M sodium borate buffer (pH 9.5).

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of 1 M HCl to stop the reaction.

  • Add 600 µL of 50:50 methanol:water to bring the total volume to 1 mL.

  • Vortex thoroughly. The sample is now ready for injection.

3. HPLC Analysis and Quantification:

  • Set up the HPLC-FLD system according to the conditions in the table above.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the derivatized calibration standards, followed by the derivatized samples.

  • Identify the peak corresponding to the SBD-F-analyte derivative based on the retention time from the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of 1-(methylthio)-2-propanol in the samples by interpolating their peak areas from the calibration curve.

System Trustworthiness and Self-Validation

To ensure the reliability of the results, the following system suitability tests should be performed before analyzing samples:

  • Blank Injection: Inject a derivatized blank (using diluent instead of standard) to ensure no interfering peaks are present at the analyte's retention time.

  • Repeatability: Make at least five replicate injections of a mid-level calibration standard. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Peak Tailing: The tailing factor for the analyte peak should be between 0.9 and 1.5.

Alternative Methodologies: Gas Chromatography (GC)

For a volatile compound like 1-(methylthio)-2-propanol, Gas Chromatography is a powerful alternative.[9] Analysis can be performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A polar capillary column (e.g., a WAX-type column) would be suitable for separation.[10] GC-MS would provide the highest level of confidence in peak identification.

References

  • Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • Zhang, D., et al. (2014). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. MethodsX, 1, 139-146. [Link]

  • Tufi, S. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • PubChem. 2-Propanol, 1-(methylthio)-. National Center for Biotechnology Information. [Link]

  • Pucciarelli, S., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Plants, 10(6), 1118. [Link]

  • Yoshida, H., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(11), 3122. [Link]

  • Mraz, J., et al. (1994). Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 653(1), 115-121. [Link]

  • Cheméo. Chemical Properties of Methylthio-2-propanone (CAS 14109-72-9). [Link]

  • ResearchGate. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. [Link]

  • Newton, G. L., & Fahey, R. C. (1995). Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in Enzymology, 251, 148-166. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]

  • Scribd. UV Cutoff: N Propyl Alcohol. [Link]

Sources

Application

Application Note: Structural Elucidation of 1-(Methylthio)-2-propanol using ¹³C NMR Spectroscopy

Abstract This document provides a comprehensive guide to understanding and acquiring the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(methylthio)-2-propanol. It serves as a technical resource for researchers in or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to understanding and acquiring the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(methylthio)-2-propanol. It serves as a technical resource for researchers in organic chemistry, materials science, and drug development. This note details the predicted ¹³C NMR chemical shifts, offers an in-depth analysis of the spectral data, and presents a validated, step-by-step protocol for sample preparation and data acquisition. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the technique.

Introduction: The Power of ¹³C NMR in Molecular Characterization

Carbon-13 NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[1] Unlike ¹H NMR, which focuses on the protons in a molecule, ¹³C NMR maps the carbon framework, making it highly complementary for unambiguous structure determination.

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency.[2] For 1-(methylthio)-2-propanol, a molecule containing both a secondary alcohol and a thioether functional group, ¹³C NMR is crucial for confirming the connectivity and characterizing the electronic influence of the sulfur and oxygen heteroatoms on the propyl chain.

Predicted ¹³C NMR Chemical Shifts for 1-(Methylthio)-2-propanol

The structure and carbon atom numbering for 1-(methylthio)-2-propanol are shown below:

Caption: Molecular structure of 1-(methylthio)-2-propanol with carbon numbering.

The predicted ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃) as a solvent are summarized in the table below.

Carbon AtomMultiplicity (from DEPT)Predicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (CH₂)Negative~42.5Alpha to the sulfur atom, which is moderately deshielding.
C2 (CH)Positive~67.0Alpha to the highly electronegative oxygen atom, resulting in significant deshielding.
C3 (CH₃)Positive~22.0A typical methyl group adjacent to a methine carbon.
C4 (S-CH₃)Positive~16.0A methyl group attached to sulfur; less deshielded than an oxygen-bound methyl.
Analysis and Interpretation of Chemical Shifts

The predicted spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule. The interpretation of each signal is grounded in fundamental principles of NMR spectroscopy.

  • C2 (Methine Carbon, ~67.0 ppm): This carbon is directly bonded to the hydroxyl group. Oxygen is a highly electronegative atom that withdraws electron density from the adjacent carbon nucleus. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, thus resonating at a higher frequency (downfield). The chemical shift range for carbons in alcohols is typically 50-80 ppm, which is consistent with the predicted value.[2][7]

  • C1 (Methylene Carbon, ~42.5 ppm): This carbon is adjacent to the methylthio group. Sulfur is less electronegative than oxygen, resulting in a less pronounced deshielding effect compared to C2. The typical range for carbons adjacent to a sulfide group is 20-40 ppm.[8] The slightly higher predicted value here can be attributed to the beta-effect of the hydroxyl group on C2.

  • C3 (Methyl Carbon, ~22.0 ppm): This signal corresponds to the methyl group at the end of the propyl chain. It is in a typical alkane-like environment, generally resonating in the upfield region of the spectrum (10-35 ppm).[9]

  • C4 (Thio-Methyl Carbon, ~16.0 ppm): This methyl group is directly attached to the sulfur atom. Its chemical shift is also in the upfield region, characteristic of alkyl carbons. The slightly lower chemical shift compared to C3 reflects the different electronic environment of being bonded to sulfur versus carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, field-proven protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of a small organic molecule like 1-(methylthio)-2-propanol.

4.1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Analyte Purity: Ensure the 1-(methylthio)-2-propanol sample is of high purity (>95%) to avoid interfering signals from impurities.

  • Mass of Analyte: Accurately weigh approximately 20-50 mg of the analyte. For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.[11]

  • Dissolution: Transfer the weighed analyte into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0.0 ppm).[12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

4.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or similar) spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh 20-50 mg of Analyte Dissolve Dissolve in 0.7 mL CDCl₃ Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap & Label Filter->Cap Insert Insert Sample & Lock on Solvent Cap->Insert Shim Shim Magnetic Field Insert->Shim LoadParams Load ¹³C Experiment Parameters Shim->LoadParams Acquire Acquire Data LoadParams->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference

Caption: Standard workflow for ¹³C NMR analysis.

Table of Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30A standard pulse sequence with proton decoupling during acquisition to simplify the spectrum to singlets and provide Nuclear Overhauser Effect (NOE) enhancement.[13]
Pulse Angle (P1) 30 degreesA smaller flip angle allows for a shorter relaxation delay (D1), increasing the number of scans in a given time, which is crucial for the insensitive ¹³C nucleus.[14]
Acquisition Time (AQ) ~1.0 - 2.0 secondsDetermines the resolution of the spectrum. A longer AQ provides better resolution.
Relaxation Delay (D1) 2.0 secondsThe time allowed for nuclear spins to return to equilibrium. A 2s delay with a 30° pulse is a good compromise for signal intensity and experiment time for most carbons.[13]
Number of Scans (NS) 128 to 1024 (or more)Signal averaging is required to achieve an adequate signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[10][13]
Spectral Width (SW) ~240 ppm (e.g., -10 to 230 ppm)Must encompass the entire range of expected ¹³C chemical shifts for organic molecules.[1]
Temperature 298 K (25 °C)Standard room temperature operation. Ensure temperature is stable.[15]
4.3. Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a proper Lorentzian shape.

  • Baseline Correction: Correct the baseline of the spectrum to be flat and centered at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or, if TMS is not used, by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Conclusion

This application note has detailed the predicted ¹³C NMR chemical shifts for 1-(methylthio)-2-propanol and provided a robust protocol for experimental verification. The analysis demonstrates how the chemical environment, particularly the presence of hydroxyl and methylthio groups, influences the carbon chemical shifts, allowing for a full assignment of the carbon skeleton. By following the detailed methodologies for sample preparation, data acquisition, and processing, researchers can confidently obtain high-quality ¹³C NMR spectra for structural elucidation and chemical verification in their drug development and materials science workflows.

References
  • University of Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Chemistry Department, University of Missouri-St. Louis. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2010). Modern NMR approaches to the structure elucidation of small molecules. Royal Society of Chemistry.
  • Tong, J., et al. (2015). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Peterson, E. A., & Britz-McKibbin, P. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744–1747. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(1), 234-238. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR for Physical Chemists (pp. 119-147). Elsevier. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Methylthio)-2-propanol

Welcome to the technical support guide for the purification of 1-(methylthio)-2-propanol. This document provides in-depth guidance for researchers, chemists, and drug development professionals to address common and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(methylthio)-2-propanol. This document provides in-depth guidance for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile thioether alcohol. Our goal is to blend theoretical principles with practical, field-tested solutions to ensure you achieve the highest possible purity in your experiments.

Technical Data Sheet

Before initiating any purification protocol, a thorough understanding of the compound's physical and chemical properties is paramount. These properties dictate the selection of purification methods and handling procedures.

PropertyValueSource(s)
IUPAC Name 1-(Methylsulfanyl)propan-2-ol[1]
Synonyms 1-(Methylthio)-2-propanol[2]
CAS Number 6943-87-9[2]
Molecular Formula C₄H₁₀OS[1]
Molecular Weight 106.19 g/mol [1][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 67 °C at 20 Torr (26.7 mbar)[2]
Density ~1.039 g/cm³[2]
pKa ~14.4 (Predicted)[2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and analysis of 1-(methylthio)-2-propanol.

Q1: What are the most likely impurities in a crude sample of 1-(methylthio)-2-propanol?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic ring-opening of propylene oxide with a thiomethoxide source (e.g., sodium thiomethoxide).

  • Causality: This reaction can lead to several byproducts. The nucleophile can attack either carbon of the epoxide, leading to the formation of the regioisomeric impurity, 2-(methylthio)-1-propanol . Over-reaction or side reactions can produce 1,3-bis(methylthio)-2-propanol . Unreacted starting materials like propylene oxide may also be present. Furthermore, the thioether moiety is susceptible to oxidation, especially if exposed to air during workup or storage, leading to the formation of the corresponding sulfoxide and sulfone .[4][5]

Q2: What are the correct storage and handling conditions for this compound?

A2: As an organosulfur compound, 1-(methylthio)-2-propanol requires specific handling procedures.

  • Storage: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize oxidation and volatility.[2] It should be protected from light.

  • Handling: Always handle this compound in a well-ventilated fume hood. Thioethers can have strong, unpleasant odors and may be harmful if inhaled.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Avoid contact with strong oxidizing agents, as this can lead to the exothermic formation of sulfoxides and sulfones.[6]

Q3: How can I reliably assess the purity of my purified sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): This is the primary method for assessing purity and detecting volatile impurities. A non-polar or mid-polar column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can quantify impurities if a qualified internal standard is used. The proton NMR spectrum should show characteristic peaks for the methylthio group (singlet, ~2.1 ppm), the methine proton (multiplet, ~3.8-4.0 ppm), the methylene protons (doublet of doublets, ~2.5-2.7 ppm), and the methyl group on the alcohol carbon (doublet, ~1.2 ppm).

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique is invaluable for identifying the molecular weight of the parent compound and any unknown impurities.

Q4: Is 1-(methylthio)-2-propanol stable during purification?

A4: The thioether functional group is susceptible to oxidation.[7]

  • Mechanism: The sulfur atom's lone pairs of electrons can be attacked by oxidants (including atmospheric oxygen over time) to form a sulfoxide, which can be further oxidized to a sulfone. This process can be accelerated by heat and light.[5]

  • Practical Implications: This instability necessitates careful handling. Using degassed solvents, maintaining an inert atmosphere during reactions and distillations, and storing the final product properly are crucial steps to prevent degradation.

Core Purification Protocols

The choice of purification method depends on the nature and boiling points of the impurities.

Method 1: Fractional Vacuum Distillation

This is the most effective method for removing impurities with different boiling points, such as the regioisomeric byproduct and unreacted starting materials.

Rationale: Distillation under reduced pressure allows the compound to boil at a much lower temperature (67 °C at 20 Torr), preventing the thermal decomposition that might occur at its higher atmospheric boiling point.[2] A fractionating column enhances the separation efficiency between closely boiling isomers.

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can achieve and hold a stable vacuum (e.g., ~20 Torr).

  • Charging the Flask: Charge the crude 1-(methylthio)-2-propanol into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Degassing: Apply vacuum slowly and stir the liquid gently for a few minutes to remove dissolved gases before heating.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities like propylene oxide.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point (e.g., ~67 °C at 20 Torr), switch to a clean receiving flask and collect the pure product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable higher-boiling impurities.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.

  • Analysis: Analyze the collected main fraction for purity using GC or NMR.

Method 2: Flash Column Chromatography

This method is useful for removing non-volatile or highly polar impurities, such as salts or oxidation products (sulfoxides/sulfones).

Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The more polar oxidation products will have a stronger affinity for the silica gel and elute later than the less polar 1-(methylthio)-2-propanol.

Step-by-Step Protocol:

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an R_f value of ~0.3-0.4. Start with mixtures of ethyl acetate and hexanes.

  • Column Packing: Pack the column with the chosen solvent system, ensuring there are no air bubbles.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it directly.

  • Elution: Apply positive pressure (air or nitrogen) and begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the pooled product via GC and/or NMR.

Purification & Troubleshooting Workflow

The following diagrams illustrate the decision-making process for purification and troubleshooting common issues.

Purification_Strategy cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Validation Crude Crude 1-(methylthio)-2-propanol Analysis Analyze by GC-MS & ¹H NMR Crude->Analysis Decision Impurity Profile? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Volatile impurities (e.g., isomer) Chromatography Flash Column Chromatography Decision->Chromatography Non-volatile/polar impurities (e.g., sulfoxide) Both Chromatography then Distillation Decision->Both Mixed impurities Final_Analysis Purity Check (GC, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Both->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Discoloration Problem Product is Yellow/Brown Cause1 Oxidation? Problem->Cause1 Cause2 Thermal Decomposition? Problem->Cause2 Solution1a Solution: Purge system with N₂/Ar. Use degassed solvents. Cause1->Solution1a During Workup Solution1b Solution: Store final product under inert gas at 2-8°C. Cause1->Solution1b During Storage Solution2a Solution: Lower distillation pressure to reduce boiling temperature. Cause2->Solution2a During Distillation Solution2b Solution: Ensure heating mantle temperature is not excessively high. Cause2->Solution2b During Distillation

Caption: Troubleshooting flowchart for product discoloration.

Troubleshooting Guide

Problem 1: My distillation recovery is very low.

  • Probable Cause:

    • Vacuum Leaks: An unstable or poor vacuum will cause the boiling point to fluctuate and be higher than expected, potentially leading to product loss or decomposition.

    • Inefficient Condenser: If the condenser is not cold enough, the vaporized product will pass through to the vacuum pump instead of condensing.

    • Hold-up in Column: A significant amount of material can adhere to the surface of a long or packed fractionating column.

  • Solutions:

    • Check all joints and connections for leaks. Re-grease joints if necessary. Ensure the vacuum pump is operating correctly.

    • Ensure a steady and high flow rate of cold water through the condenser. For very low-pressure distillations, a dry ice/acetone condenser may be necessary.

    • After distillation, you can rinse the column with a small amount of a volatile solvent (like ether or dichloromethane) to recover the held-up material, although this will require subsequent solvent removal.

Problem 2: My final product is pure by NMR, but a small, more polar spot appears on the TLC plate after a day.

  • Probable Cause: The thioether is slowly oxidizing to the more polar sulfoxide upon exposure to air.[4][5]

  • Solution: This is a classic sign of product instability. The purified material must be stored strictly under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a refrigerator or freezer, to halt this degradation.[2]

Problem 3: GC analysis shows two major peaks with the same mass after distillation.

  • Probable Cause: The peaks likely correspond to the desired product, 1-(methylthio)-2-propanol, and its regioisomer, 2-(methylthio)-1-propanol. Fractional distillation may not have been efficient enough to separate them completely.

  • Solution:

    • Improve Distillation: Use a longer, more efficient fractionating column (e.g., a packed column instead of a Vigreux).

    • Slower Distillation Rate: Distill the mixture more slowly to allow for better equilibrium between the liquid and vapor phases in the column, which improves separation.

    • Alternative Method: If distillation fails, preparative chromatography (either GC or HPLC) may be required for complete separation, although this is often less practical for larger quantities.

Problem 4: The compound appears to be decomposing on my silica gel column.

  • Probable Cause: Standard silica gel is slightly acidic and can sometimes catalyze the decomposition of sensitive compounds. Thioethers can also undergo oxidation on the high-surface-area silica in the presence of air.

  • Solution:

    • Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine. You can prepare this by adding ~1% triethylamine to your eluent and flushing the column with it before loading your sample.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Work Quickly: Do not let the sample sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography without delay.

References

  • Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]

  • PubChem. 2-Propanol, 1-(methylthio)-. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105693573A - Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide.
  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • ResearchGate. One-Step Conversion of Alcohols to Thioesters. [Link]

  • PrepChem.com. Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. [Link]

  • Cheméo. Chemical Properties of Methylthio-2-propanone (CAS 14109-72-9). [Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). [Link]

  • RSC Publishing. Synthesis of mucoadhesive thiol-bearing microgels from 2-(acetylthio)ethylacrylate and 2-hydroxyethylmethacrylate: novel drug delivery systems for chemotherapeutic agents to the bladder. Journal of Materials Chemistry B. [Link]

  • Sumitomo Chemical. Development of New Propylene Oxide Process. [Link]

  • PubMed Central (PMC). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]

  • ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • PubChem. 1-Methylthio-2-propanone. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). Green synthesis of propylene oxide directly from propane. [Link]

  • Radboud Repository. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. [Link]

  • PubMed Central (PMC). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]

  • BuyersGuideChem. 3-(Methylthio)-1-propanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Methylthio)-2-propanol Synthesis

Welcome to the technical support center for the synthesis of 1-(methylthio)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(methylthio)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides solutions to specific problems you may encounter during the synthesis of 1-(methylthio)-2-propanol, primarily focusing on the nucleophilic ring-opening of propylene oxide with a thiomethoxide source.

Issue 1: Low Yield of 1-(methylthio)-2-propanol

Question: We are experiencing significantly lower than expected yields of the desired 1-(methylthio)-2-propanol. What are the potential causes and how can we improve the yield?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. Let's break down the common culprits and their solutions.

  • Suboptimal Reaction Temperature: The reaction between propylene oxide and sodium thiomethoxide is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions, such as the formation of the undesired regioisomer, 2-(methylthio)-1-propanol, or polymerization of propylene oxide.[1]

    • Recommendation: Maintain a reaction temperature in the range of 40-60 °C. It is crucial to have efficient cooling to control any exotherms, especially during the initial addition of propylene oxide.

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of low yield. An excess of propylene oxide can lead to the formation of byproducts, while an excess of sodium thiomethoxide can complicate the work-up and purification.

    • Recommendation: A slight excess (1.1 to 1.2 equivalents) of sodium thiomethoxide is often beneficial to ensure complete consumption of the propylene oxide.

  • Presence of Water: Water can react with sodium thiomethoxide, reducing its nucleophilicity, and can also promote the formation of diol impurities from propylene oxide.

    • Recommendation: Ensure all reactants and solvents are anhydrous. Use dry solvents and freshly prepared or properly stored sodium thiomethoxide.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Recommendation: Use a mechanical stirrer to ensure efficient mixing throughout the reaction.

Issue 2: Formation of Significant Amounts of the Isomeric Impurity, 2-(methylthio)-1-propanol

Question: Our product is contaminated with a significant amount of the regioisomer, 2-(methylthio)-1-propanol. How can we improve the regioselectivity of the reaction?

Answer: The formation of the undesired regioisomer is a common challenge in the ring-opening of unsymmetrical epoxides like propylene oxide. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions.

  • Mechanism of Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile (thiomethoxide) will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[2] In the case of propylene oxide, this is the terminal carbon, leading to the desired 1-(methylthio)-2-propanol.

    • Controlling Regioselectivity:

      • Catalyst Choice: A strong nucleophile and a non-coordinating cation (like sodium) favor attack at the less substituted carbon. Avoid Lewis acidic conditions, which can promote attack at the more substituted carbon.

      • Temperature Control: As mentioned, lower temperatures generally favor the SN2 pathway and improve regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-(methylthio)-2-propanol.

Q1: What is the most common synthetic route for 1-(methylthio)-2-propanol?

A1: The most prevalent and industrially viable method is the base-catalyzed ring-opening of propylene oxide with a methylthiol source.[3] The most common nucleophile is sodium thiomethoxide (NaSMe), which can be prepared from methyl mercaptan and a base like sodium hydroxide or sodium methoxide.[4][5][6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: A simple and rapid method. You will need to identify a suitable solvent system that provides good separation between the starting materials (propylene oxide is volatile, so you'll primarily track the disappearance of the thiomethoxide source if it's not in large excess) and the product.

  • GC: Provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting material, product, and any byproducts.

Q3: What are the recommended purification methods for 1-(methylthio)-2-propanol?

A3: After the reaction is complete, a standard work-up procedure is required to remove salts and the catalyst. This typically involves quenching the reaction with water, followed by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The final purification is usually achieved by fractional distillation under reduced pressure to separate the product from any unreacted starting materials and high-boiling impurities.[7]

Experimental Protocols and Data

Optimized Synthesis Protocol for 1-(methylthio)-2-propanol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Preparation of Sodium Thiomethoxide Solution

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve sodium methoxide (1.1 eq.) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Bubble methyl mercaptan (1.0 eq.) through the solution until it is fully consumed. Caution: Methyl mercaptan is a toxic and foul-smelling gas. This step must be performed in a well-ventilated fume hood.

Step 2: Ring-Opening Reaction

  • To the freshly prepared sodium thiomethoxide solution, slowly add propylene oxide (1.0 eq.) dropwise, maintaining the internal temperature between 40-50 °C.

  • After the addition is complete, continue stirring at this temperature for 2-4 hours, monitoring the reaction by GC or TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended RangeRationale
Temperature 40 - 60 °CBalances reaction rate and selectivity.
Molar Ratio (NaSMe:Propylene Oxide) 1.1:1 to 1.2:1Ensures complete conversion of propylene oxide.
Solvent Methanol, EthanolGood solubility for reactants.[8][9]
Reaction Time 2 - 6 hoursDependent on temperature and scale.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_reaction SN2 Ring-Opening cluster_products Products Propylene_Oxide Propylene Oxide Transition_State Transition State Propylene_Oxide->Transition_State Sodium_Thiomethoxide Sodium Thiomethoxide (NaSMe) Sodium_Thiomethoxide->Transition_State Nucleophilic Attack Product 1-(methylthio)-2-propanol Transition_State->Product Major Pathway Isomer 2-(methylthio)-1-propanol (minor) Transition_State->Isomer Minor Pathway TroubleshootingFlowchart Start Low Yield or Impurities? Low_Yield Low Yield Start->Low_Yield Yes High_Isomer High Isomer Content Start->High_Isomer Yes Incomplete_Conversion Check for Incomplete Conversion (GC/TLC) Low_Yield->Incomplete_Conversion Lower_Temp Lower Reaction Temperature High_Isomer->Lower_Temp Check_Temp Verify Temperature Control (40-60°C) Incomplete_Conversion->Check_Temp Incomplete Check_Stoichiometry Confirm Stoichiometry (slight excess NaSMe) Check_Temp->Check_Stoichiometry Check_Water Ensure Anhydrous Conditions Check_Stoichiometry->Check_Water Improve_Mixing Improve Mechanical Stirring Check_Water->Improve_Mixing End Optimized Synthesis Improve_Mixing->End Check_Catalyst Confirm Base-Catalyzed Conditions Lower_Temp->Check_Catalyst Check_Catalyst->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

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  • METHOD FOR PREPARING 3-METHYLTHIOPROPIONALDEHYDE. European Patent Office. Available at: [Link]

  • role of yeast ARO8, ARO9 and ARO10 genes in the biosynthesis of 3-(methylthio)-1-propanol from L-methionine during fermentation in synthetic grape medium. Oxford Academic. Available at: [Link]

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  • Synthesis of compound 6 from 1,3-bis(methylthio)-2-propanol and... ResearchGate. Available at: [Link]

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  • Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry. PubMed. Available at: [Link]

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  • Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry (RSC Publishing). Available at: [Link]

  • Question: Which of the following could 1-(methylthio)-2-propanol be directly synthesized from? Select the single best answer. Chegg. Available at: [Link]

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  • Screening, Identification, and Fermentation Condition... Available at: [Link]

  • Detection of Phenolic Metabolites of Styrene in Mouse Liver and Lung Microsomal Incubations. PMC - NIH. Available at: [Link]

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  • Highly regioselective ring-opening of epoxides with thiophenols in... Available at: [Link]

  • Materials Chemistry B. RSC Publishing. Available at: [Link]

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  • MICROWAVE SYNTHESIS OF NEW 3-(ALKYLTHIO)-5-(THIOPHEN- 2-YLMETHYL)-1,2,4-TRIAZOL-4-AMINES. DergiPark. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-(Methylthio)-2-propanol Synthesis

Welcome to the technical support center for the synthesis of 1-(methylthio)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(methylthio)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting issues that lead to low product yield. Here, we will delve into the causality behind experimental choices and provide field-proven insights to optimize your reaction outcomes.

Introduction to the Synthesis

The primary and most efficient method for synthesizing 1-(methylthio)-2-propanol is through the nucleophilic ring-opening of propylene oxide with a thiomethoxide source, typically sodium thiomethoxide. This reaction is favored for its atom economy and generally good yields under optimized conditions.

The reaction proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the primary carbon), leading to the desired product, 1-(methylthio)-2-propanol.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product PropyleneOxide Propylene Oxide Product 1-(methylthio)-2-propanol PropyleneOxide->Product Ring-opening Thiomethoxide Sodium Thiomethoxide (NaSMe) Thiomethoxide->Product Nucleophilic Attack

Caption: General reaction scheme for the synthesis of 1-(methylthio)-2-propanol.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis of 1-(methylthio)-2-propanol in a question-and-answer format.

Q1: My yield of 1-(methylthio)-2-propanol is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. Here are the primary culprits to investigate:

  • Formation of the Regioisomer: The most common reason for a lower than expected yield of the desired product is the concurrent formation of the undesired regioisomer, 2-(methylthio)-1-propanol. This occurs when the thiolate attacks the more substituted secondary carbon of the propylene oxide ring.

  • Polymerization of Propylene Oxide: Under strongly basic conditions or in the presence of certain catalysts, propylene oxide can polymerize, consuming the starting material and leading to a complex mixture of polyether byproducts.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Side Reactions of the Product: The newly formed hydroxyl group of 1-(methylthio)-2-propanol can act as a nucleophile and react with another molecule of propylene oxide, leading to the formation of higher molecular weight ethers.[1]

  • Loss During Workup and Purification: The product may be lost during aqueous workup if extractions are not performed thoroughly, or during distillation if the boiling points of the product and impurities are close.

Low_Yield_Causes LowYield Low Yield of 1-(methylthio)-2-propanol Regioisomer Formation of 2-(methylthio)-1-propanol LowYield->Regioisomer Polymerization Polymerization of Propylene Oxide LowYield->Polymerization IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Product Side Reactions LowYield->SideReactions WorkupLoss Loss During Workup/ Purification LowYield->WorkupLoss

Caption: Primary causes for low yield in 1-(methylthio)-2-propanol synthesis.

Q2: How can I minimize the formation of the 2-(methylthio)-1-propanol regioisomer?

The key to maximizing the yield of the desired 1-(methylthio)-2-propanol is to control the regioselectivity of the epoxide ring-opening.

  • Maintain Basic or Neutral Conditions: The SN2 attack of the thiolate nucleophile is highly regioselective for the less sterically hindered primary carbon of propylene oxide under basic or neutral conditions. Avoid acidic conditions, as they can promote the formation of a carbocation-like transition state, leading to attack at the more substituted secondary carbon.[2][3]

  • Choice of Base: Use a non-nucleophilic base to generate the thiolate from methanethiol, or preferably, use a pre-formed salt like sodium thiomethoxide. Strong bases like sodium hydroxide or potassium hydroxide are commonly used.[4]

Table 1: Regioselectivity of Propylene Oxide Ring-Opening

Condition Mechanism Major Product Rationale
Basic/NeutralSN21-(methylthio)-2-propanol Nucleophilic attack at the less sterically hindered carbon.[3]
AcidicSN1-like2-(methylthio)-1-propanolNucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge.
Q3: I am observing a significant amount of high-boiling point residue after distillation. What is it and how can I prevent it?

A high-boiling point residue is often indicative of propylene oxide polymerization.

  • Control Temperature: The polymerization of propylene oxide is often initiated by heat. Maintain the reaction temperature at a moderate level. The reaction is exothermic, so efficient cooling is crucial, especially during the addition of propylene oxide.

  • Control Catalyst Concentration: High concentrations of a strong base can promote polymerization. Use the minimum effective concentration of the base.

  • Slow Addition of Propylene Oxide: Adding the propylene oxide slowly to the solution of the thiolate ensures that it reacts with the nucleophile rather than initiating polymerization with other propylene oxide molecules.

Q4: How can I confirm the identity of my product and identify impurities?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • GC-MS Analysis:

    • Retention Time: 1-(methylthio)-2-propanol and its isomer, 2-(methylthio)-1-propanol, will have different retention times on a GC column.

    • Fragmentation Pattern: While both isomers have the same molecular ion peak (m/z = 106), their fragmentation patterns will differ due to the different positions of the hydroxyl and methylthio groups.[5][6] Key fragments to look for include those resulting from cleavage alpha to the hydroxyl and sulfur groups.

  • NMR Spectroscopy:

    • ¹H NMR: The proton spectra of the two isomers will be distinct. For 1-(methylthio)-2-propanol, you would expect a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and two distinct signals for the diastereotopic methylene protons adjacent to the sulfur. The methylthio group will appear as a singlet.

    • ¹³C NMR: The number of signals and their chemical shifts will differ between the two isomers. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be particularly useful for distinguishing between CH, CH₂, and CH₃ groups.[7]

Table 2: Expected ¹H NMR Signals for 1-(methylthio)-2-propanol

Proton(s) Multiplicity Approximate Chemical Shift (ppm)
-CH₃ (on C2)Doublet~1.2
-SCH₃Singlet~2.1
-SCH₂-Multiplet (ABq or dd)~2.4 - 2.6
-OHBroad SingletVariable
-CH(OH)-Multiplet~3.8

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

A: The optimal temperature is a balance between reaction rate and selectivity. Generally, the reaction is run at or slightly above room temperature, typically in the range of 25-50 °C. Higher temperatures can increase the rate of reaction but may also lead to a higher incidence of side reactions, including polymerization and the formation of the undesired regioisomer.[8]

Q: Which solvent is best for this synthesis?

A: Protic solvents like methanol or ethanol are commonly used as they can be the source of the proton for the final protonation step and are good at solvating the ionic intermediates. However, aprotic polar solvents like DMF or DMSO can also be used and may enhance the nucleophilicity of the thiolate. The choice of solvent can influence the reaction kinetics.

Q: How can I purify my 1-(methylthio)-2-propanol?

A: The most common method for purification is fractional distillation under reduced pressure. The boiling points of 1-(methylthio)-2-propanol and its isomer are different enough to allow for separation with an efficient distillation column. If significant amounts of high-boiling point polymers are present, a simple distillation to remove the product from the non-volatile residue should be performed first. Column chromatography can also be used for small-scale purifications.

Experimental Protocol: Synthesis of 1-(methylthio)-2-propanol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Sodium thiomethoxide (or sodium methoxide and methanethiol)

  • Propylene oxide

  • Methanol (or other suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or other extraction solvent

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol. Cool the solution in an ice bath.

  • Addition of Propylene Oxide: Slowly add propylene oxide dropwise from the dropping funnel to the stirred solution of sodium thiomethoxide. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volume of residue).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(methylthio)-2-propanol.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Inert Atmosphere) Reagents Dissolve NaSMe in Methanol Setup->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Addition 2. Slow Addition of Propylene Oxide Cooling->Addition Stirring 3. Stir at RT (12-24h) Addition->Stirring Quench 4. Quench with NH4Cl (aq) Stirring->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify 5. Fractional Distillation Dry->Purify Product Pure 1-(methylthio)-2-propanol Purify->Product

Caption: A typical experimental workflow for the synthesis of 1-(methylthio)-2-propanol.

References

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]

  • Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. PubMed. [Link]

  • 2-Propanol, 1-(methylthio)-. PubChem. [Link]

  • 13C NMR of 1-Propanol. University of Calgary. [Link]

  • Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. ResearchGate. [Link]

  • Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline.
  • Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. PrepChem.com. [Link]

  • Synthesis and Computational Studies of 2-nitro-3-phenyl-3- (phenylthio)propan-1-ol and their Derivatives. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

  • General method for the synthesis of 2-methylthio-3-substituted pyrroles using keten dithioacetals. Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Tufts University. [Link]

  • Propylene Oxide. NCBI Bookshelf. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of Synthesized "2-Propanol, 1-(methylthio)-"

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of saf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. This guide offers an in-depth, scientifically grounded approach to the purity assessment of 2-Propanol, 1-(methylthio)-, a key intermediate in various synthetic pathways. Moving beyond rote protocol, we explore the causality behind analytical choices, establish self-validating methodologies, and provide a comparative framework for robust purity determination.

Understanding the Impurity Landscape

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of 2-Propanol, 1-(methylthio)-, often achieved via a nucleophilic substitution akin to the Williamson ether synthesis, involves the reaction of a propanol derivative with a methylthiolating agent.[1][2] This process can introduce several classes of impurities.

  • Organic Impurities : As defined by the International Council for Harmonisation (ICH) Q3A(R2) guideline, these include starting materials, by-products, intermediates, and degradation products.[3]

    • Unreacted Starting Materials : Residual 1-mercapto-2-propanol or an unconsumed methylating agent.

    • By-products : Isomeric products such as 2-(methylthio)-1-propanol, or products of side-reactions.

    • Degradation Products : Thioethers are susceptible to oxidation, which can yield the corresponding sulfoxide (1-(methylsulfinyl)-2-propanol) and sulfone (1-(methylsulfonyl)-2-propanol).[1] This is a critical consideration during synthesis, work-up, and storage.

  • Inorganic Impurities : These can result from reagents, ligands, and catalysts used in the manufacturing process.[3]

  • Residual Solvents : Organic or inorganic liquids used as vehicles during synthesis.[4]

The following diagram illustrates the relationship between the target molecule and its potential process-related impurities and degradation products.

G cluster_synthesis Synthesis Inputs cluster_impurities Potential Impurities Starting_Material_1 1-Mercapto-2-propanol Isomer By-product: 2-(Methylthio)-1-propanol Starting_Material_1->Isomer Can form Unreacted_SM1 Residual: 1-Mercapto-2-propanol Starting_Material_1->Unreacted_SM1 Leads to Target_Molecule Target Molecule: 2-Propanol, 1-(methylthio)- Starting_Material_1->Target_Molecule Reacts with Starting_Material_2 Methylating Agent (e.g., CH3I) Starting_Material_2->Target_Molecule Sulfoxide Degradation: 1-(Methylsulfinyl)-2-propanol Sulfone Degradation: 1-(Methylsulfonyl)-2-propanol Sulfoxide->Sulfone Further Oxidation Target_Molecule->Sulfoxide Oxidation

Caption: Relationship between the target molecule and potential impurities.

Orthogonal Analytical Approaches for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach is necessary, where different methods provide complementary information. For 2-Propanol, 1-(methylthio)-, the primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile organic impurities.[5] Its high resolving power separates compounds based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification. For sulfur-containing compounds, which can be challenging due to their reactivity, specific attention must be paid to the inlet and column to prevent analyte loss.[6] A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), can be run in parallel to enhance sensitivity and selectivity for sulfur-containing impurities that might be obscured in the total ion chromatogram.[7]

Experimental Protocol: GC-MS Purity Assay

  • System Preparation:

    • GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar low-bleed, mid-polarity column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized 2-Propanol, 1-(methylthio)- at 10 mg/mL in ACS grade 2-Propanol.[8]

    • From the stock, prepare a working solution at 1 mg/mL in the same solvent.

  • Instrumental Method:

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 15°C/min, and hold for 5 min.

    • MS Parameters: Transfer line at 280°C. Ion source at 230°C. Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST) and known potential impurities. For any impurity exceeding the reporting threshold (typically >0.05% as per ICH guidelines), further characterization is required.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation and quantification. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.[10] For purity assessment, NMR can confirm the identity of the main component and detect impurities that have distinct proton or carbon signals. Quantitative NMR (qNMR) can be used for a highly accurate purity assay by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., maleic anhydride) if performing qNMR.

  • Instrumental Method:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Parameters: 16 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Interpretation:

    • Confirm the structure of 2-Propanol, 1-(methylthio)- by assigning the observed chemical shifts and coupling patterns. Expected approximate shifts in CDCl₃ are:

      • ~4.0 ppm (m, 1H, -CH-OH)

      • ~2.6 ppm (d, 2H, -S-CH₂-)

      • ~2.1 ppm (s, 3H, -S-CH₃)

      • ~1.2 ppm (d, 3H, -CH-CH₃)

    • Examine the spectrum for impurity peaks. Unreacted thiols may show a broad signal for the -SH proton. Oxidized impurities will have signals shifted downfield.

    • Calculate purity using area percent or, more accurately, via qNMR calculation.

Technique ¹H NMR ¹³C NMR
Primary Use Structural confirmation, ratio of componentsConfirms carbon backbone, detects non-protonated impurities
Strengths Fast, non-destructive, excellent for quantification (qNMR)Unambiguous carbon count, less signal overlap
Limitations Signal overlap can be an issue in complex mixturesLower sensitivity, longer acquisition times
Reference [10][11]
High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is ideal for separating non-volatile or thermally labile compounds, making it a perfect orthogonal technique to GC-MS. It is particularly well-suited for detecting the more polar, oxidized degradation products (sulfoxides and sulfones) which may not chromatograph well by GC. The choice of detector is critical; a UV detector is common, but since thioethers may have a weak chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can provide more universal and sensitive detection.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) Detector or equivalent.

    • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Instrumental Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Detection: Monitor at 210 nm or use an ELSD/MS.

  • Data Analysis:

    • Calculate purity by area percent, similar to GC-MS analysis. The more polar sulfoxide and sulfone impurities would be expected to elute earlier than the parent thioether in this reversed-phase method.

Comparative Analysis: Technique vs. Alternative Compound

A true assessment of a method's utility comes from comparison.

Comparison of Analytical Techniques
Parameter GC-MS NMR Spectroscopy HPLC-UV/MS
Analyte Volatility RequiredNot requiredNot required
Sensitivity High (ppb-ppm)Moderate (ppm-%)High (ppb-ppm)
Quantification Good (with standards)Excellent (qNMR)Good (with standards)
Impurity ID Excellent (Mass Spectra)Good (Structural Info)Excellent (with MS)
Best For Volatile impurities, isomersStructural integrity, qNMRNon-volatile, polar impurities
Reference [5][10][12]
Comparison with an Oxygen Analog: 2-Propanol, 1-methoxy-

To highlight the specific challenges of analyzing 2-Propanol, 1-(methylthio)-, we can compare its analysis to its oxygen analog, 1-methoxy-2-propanol (Propylene glycol methyl ether, PGME).

  • Oxidative Stability: The most significant difference is the thioether's susceptibility to oxidation.[1] The ether in PGME is far more stable. This means that for the thioether, analytical methods must be developed to specifically look for the sulfoxide and sulfone, and sample handling must minimize exposure to oxidizing conditions.

  • Chromatography: Sulfur compounds can exhibit different chromatographic behavior, sometimes requiring specialized columns or inert systems to prevent adsorption and peak tailing, a concern that is less pronounced for simple ethers like PGME.[6]

  • Detection: The presence of sulfur allows for highly selective and sensitive detection methods like SCD or PFPD, an advantage not available for the oxygen analog.

Integrated Purity Assessment Workflow

The following workflow demonstrates how these techniques integrate to provide a comprehensive and self-validating purity assessment.

G cluster_start Start cluster_analysis Orthogonal Analysis cluster_decision Evaluation cluster_end Finish Sample Synthesized Batch of 2-Propanol, 1-(methylthio)- NMR ¹H & ¹³C NMR (Structural ID & qNMR) Sample->NMR GCMS GC-MS (Volatile Impurities) Sample->GCMS HPLC HPLC-UV/MS (Non-Volatile/Polar Impurities) Sample->HPLC Check_Structure Structure Confirmed? NMR->Check_Structure Check_Purity Purity > 99.5%? GCMS->Check_Purity HPLC->Check_Purity Check_Structure->Check_Purity Yes Fail Repurify / Re-evaluate Synthesis Check_Structure->Fail No Check_Impurities Impurities < ICH Thresholds? Check_Purity->Check_Impurities Yes Check_Purity->Fail No Pass Release Batch Check_Impurities->Pass Yes Check_Impurities->Fail No

Caption: Integrated workflow for purity assessment.

By adhering to this rigorous, multi-faceted approach, researchers and drug development professionals can ensure the highest quality of synthesized 2-Propanol, 1-(methylthio)-, thereby safeguarding the integrity of their downstream applications and research.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PubChem. 2-Propanol, 1-(methylthio)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Recent Metal-Catalyzed Methods for Thioether Synthesis. [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • WordPress. (2026, January 11). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Unknown Source. 13C NMR of 1-Propanol. (Link unavailable)
  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • AAC Lab. (2002). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • ACS Publications. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Agilent. (n.d.). Sulfur Chemiluminescence Detectors for Gas Chromatography. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Merck Millipore. (n.d.). 2-Propanol CAS 67-63-0 | 109634. [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Propanol, 1-(methylthio)-

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and actionable information for the safe handling of 2-Propanol, 1-(methylthio)-. As researche...

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and actionable information for the safe handling of 2-Propanol, 1-(methylthio)-. As researchers, scientists, and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols, ensuring that every step is a self-validating system of protection.

Understanding the Inherent Risks: A GHS-Based Hazard Profile

2-Propanol, 1-(methylthio)- is classified with a specific set of hazards that dictate our handling and protective measures. Understanding these is the first step in mitigating risk. The known GHS classifications indicate that this compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

Hazard ClassificationGHS CategoryDescription of Risk
Combustible LiquidCategory 4The substance has a flashpoint between 60 °C and 93 °C and requires heating to ignite.
Acute Toxicity, OralCategory 4Harmful if ingested.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

This data is derived from the European Chemicals Agency (ECHA) C&L Inventory.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a scientifically-driven decision based on the known hazards. The principle of causality is paramount: we don a specific piece of equipment to directly counter a specific threat.

Given that 2-Propanol, 1-(methylthio)- causes serious eye irritation, robust eye protection is non-negotiable[1].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles are essential when handling larger quantities or when there is a risk of splashing.

  • Maximum Protection: A full-face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashes or aerosol generation. This combination provides a comprehensive barrier for the entire face.

The "harmful in contact with skin" and "causes skin irritation" classifications necessitate a meticulous approach to skin protection[1].

  • Gloves:

    • Material: While specific breakthrough times for 2-Propanol, 1-(methylthio)- are not available, a general recommendation for organic sulfur compounds and alcohols would be to use nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.

    • Technique: Employ the double-gloving technique, especially during procedures with a higher risk of contamination. This involves wearing two pairs of gloves, with the outer glove being removed immediately after handling the substance.

  • Laboratory Coat: A flame-resistant lab coat is recommended due to the combustible nature of the substance. Ensure the coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.

  • Additional Body Protection: For larger-scale operations, consider the use of a chemically resistant apron and arm sleeves.

The "harmful if inhaled" and "may cause respiratory irritation" classifications demand that all work with this compound be conducted in a well-ventilated area[1].

  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling inhalation exposure.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required. The choice of respirator should be based on a formal risk assessment.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for 2-Propanol, 1-(methylthio)- start Start: Assess Task hazards Identify Hazards: - Combustible - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Respiratory Irritant start->hazards engineering_controls Use Engineering Controls: - Chemical Fume Hood hazards->engineering_controls eye_protection Eye Protection: - Safety Glasses (min.) - Goggles (splash risk) - Face Shield + Goggles (high splash risk) engineering_controls->eye_protection skin_protection Skin Protection: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemically Resistant Apron (as needed) engineering_controls->skin_protection respiratory_protection Respiratory Protection: - Required if fume hood is  unavailable or insufficient. - NIOSH-approved respirator with  organic vapor cartridge. engineering_controls->respiratory_protection end End: Proceed with Task eye_protection->end skin_protection->end respiratory_protection->end

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2-Propanol, 1-(methylthio)-
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2-Propanol, 1-(methylthio)-
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